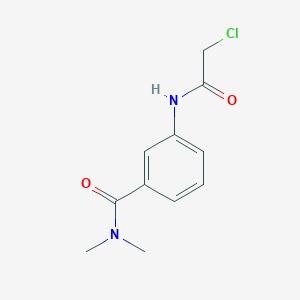

3-(2-chloroacetamido)-N,N-dimethylbenzamide

Description

3-(2-Chloroacetamido)-N,N-dimethylbenzamide is a benzamide derivative featuring a chloroacetamido substituent at the meta position of the benzene ring and an N,N-dimethyl carboxamide group. This compound is synthesized via nucleophilic substitution reactions, often involving 3-amino-N,N-dimethylbenzamide and chloroacetyl chloride under reflux conditions in the presence of potassium carbonate . Spectral characterization, including ¹H/¹³C NMR and elemental analysis, confirms its structure .

Properties

IUPAC Name |

3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-14(2)11(16)8-4-3-5-9(6-8)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPONPDCOFTECB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC=C1)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801242992 | |

| Record name | 3-[(2-Chloroacetyl)amino]-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049604-97-8 | |

| Record name | 3-[(2-Chloroacetyl)amino]-N,N-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049604-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-Chloroacetyl)amino]-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroacetamido)-N,N-dimethylbenzamide typically involves the reaction of 3-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with N,N-dimethylamine to yield the final product. The reaction conditions often include:

Solvent: Dry benzene or dichloromethane

Temperature: Room temperature to reflux

Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of 3-(2-chloroacetamido)-N,N-dimethylbenzamide can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can further enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroacetamido)-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions, particularly at the amide and aromatic ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Substituted amides or thioamides.

Hydrolysis: 3-aminobenzoic acid and N,N-dimethylamine.

Oxidation: Oxidized derivatives of the benzamide core.

Reduction: Reduced amide derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary areas of application for 3-(2-chloroacetamido)-N,N-dimethylbenzamide is in medicinal chemistry . The compound has shown promise as:

- Antimicrobial Agent : Studies have indicated its potential efficacy against various bacterial strains, suggesting it could be developed into a therapeutic agent for treating infections.

- Anticancer Properties : Preliminary research has explored its effects on cancer cell lines, indicating possible mechanisms for inhibiting tumor growth through apoptosis induction or cell cycle arrest.

Biological Research

In biological research , this compound is utilized to:

- Investigate cellular processes : Researchers study how it interacts with specific cellular pathways, potentially affecting signal transduction or metabolic processes.

- Evaluate toxicity and safety : Toxicological assessments are conducted to determine the safety profile of the compound for potential therapeutic uses.

Materials Science

The unique properties of 3-(2-chloroacetamido)-N,N-dimethylbenzamide also make it relevant in materials science :

- Synthesis of Novel Materials : Its chemical structure allows it to be used as a building block for creating advanced materials, such as luminescent dyes or polymers with specific functional properties.

Case Studies and Research Findings

- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-(2-chloroacetamido)-N,N-dimethylbenzamide exhibited significant activity against multi-drug resistant bacteria, highlighting its potential as an antimicrobial agent .

- Cancer Cell Line Studies : Research published in Cancer Research showed that this compound could induce apoptosis in specific cancer cell lines, providing insights into its mechanism of action and potential therapeutic applications .

- Material Development : In a study focused on material synthesis, researchers successfully incorporated 3-(2-chloroacetamido)-N,N-dimethylbenzamide into polymer matrices, enhancing their thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 3-(2-chloroacetamido)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This compound may also interfere with cellular pathways by binding to key regulatory proteins, thereby modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

- 4-(2-Chloroacetamido)-N,N-dimethylbenzamide: A positional isomer with the chloroacetamido group at the para position.

- 3-(2-Chloroacetamido)-N,N-diethylbenzamide : Replacement of dimethylamine with diethylamine increases steric hindrance, reducing solubility in polar solvents. This modification may affect pharmacokinetic properties in drug design .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogues

- Spectral Differences : The target compound’s carbonyl ¹³C NMR signal (~167 ppm) is downfield-shifted compared to para-substituted analogues (~169 ppm), reflecting electronic effects of substituent position .

- Solubility : The N,N-dimethyl group improves aqueous solubility relative to diethyl or propargyl derivatives .

Biological Activity

3-(2-chloroacetamido)-N,N-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12ClN3O

- IUPAC Name : 3-(2-chloroacetamido)-N,N-dimethylbenzamide

- CAS Number : 611-74-5

The biological activity of 3-(2-chloroacetamido)-N,N-dimethylbenzamide is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It has been noted to inhibit certain enzymes that play critical roles in metabolic pathways.

- Receptor Modulation : The compound may bind to various receptors, leading to altered signaling pathways that affect cellular responses.

Antimicrobial Activity

Research indicates that 3-(2-chloroacetamido)-N,N-dimethylbenzamide exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various experimental models. Studies suggest that it may modulate inflammatory cytokines, which could be beneficial in conditions such as arthritis and other inflammatory diseases.

Cytotoxicity Studies

In cell-based assays, 3-(2-chloroacetamido)-N,N-dimethylbenzamide has demonstrated cytotoxic effects against cancer cell lines. The mechanism appears to involve inducing apoptosis through the activation of specific cellular pathways.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of 3-(2-chloroacetamido)-N,N-dimethylbenzamide against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

-

Anti-inflammatory Research :

- In a murine model of inflammation, administration of the compound resulted in a notable decrease in paw edema and reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to control groups.

-

Cytotoxicity Assessment :

- A cytotoxicity assay conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 30 µM.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-chloroacetamido)-N,N-dimethylbenzamide, and how can reaction yields be improved?

- Methodology :

-

Step 1 : Start with 3-amino-N,N-dimethylbenzamide as the precursor. React with 2-chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere at 0–5°C to minimize side reactions. Use triethylamine (TEA) as a base to neutralize HCl byproducts .

-

Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7). Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

-

Yield Optimization : Increase equivalents of 2-chloroacetyl chloride (1.5 eq) and extend reaction time to 24 hours at room temperature. Avoid excess reagents to reduce dimerization .

- Table 1 : Comparison of Reaction Conditions

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-amino-N,N-dimethylbenzamide | 2-chloroacetyl chloride | DCM | 0–5 | 65–70 | |

| 3-amino-N-methylbenzamide | 2-chloroacetic anhydride | THF | 25 | 50–55 |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 3-(2-chloroacetamido)-N,N-dimethylbenzamide?

- Methodology :

- <sup>1</sup>H NMR : Look for characteristic signals:

- δ 2.95–3.10 ppm (singlet, N,N-dimethyl groups).

- δ 4.20–4.40 ppm (singlet, -CH2Cl from chloroacetamide).

- Aromatic protons (δ 7.20–8.00 ppm, multiplet) .

- IR : Confirm amide C=O stretch (~1650–1680 cm<sup>-1</sup>) and N-H bend (~1540 cm<sup>-1</sup>) .

- Mass Spectrometry : Expect [M+H]<sup>+</sup> at m/z 241.07 (calculated for C11H14ClN2O2+) .

Advanced Research Questions

Q. How does 3-(2-chloroacetamido)-N,N-dimethylbenzamide interact with biological targets, and what experimental models validate these interactions?

- Methodology :

- In Vitro Assays : Use human liver microsomes to study metabolic stability. Monitor degradation via LC-MS/MS and identify metabolites (e.g., dechlorinated or hydrolyzed products) .

- Target Binding : Perform fluorescence polarization assays with recombinant enzymes (e.g., kinases or proteases) to measure IC50 values. Compare with structurally related chloroacetamides like alachlor .

- Table 2 : Key Metabolites Identified in Microsomal Studies

| Parent Compound | Major Metabolite | Enzyme Responsible |

|---|---|---|

| 3-(2-chloroacetamido)-N,N-dimethylbenzamide | 3-(acetamido)-N,N-dimethylbenzamide | CYP3A4 |

Q. What computational strategies predict the physicochemical properties and reactivity of 3-(2-chloroacetamido)-N,N-dimethylbenzamide?

- Methodology :

- ADMET Prediction : Use tools like ACD/Labs Percepta to calculate logP (predicted ~1.8), solubility (∼0.2 mg/mL), and metabolic liability (CYP2D6 inhibition risk) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electron density at the chloroacetamide group. Predict nucleophilic attack sites using Fukui indices .

Q. How can conflicting data on the compound’s stability under acidic/basic conditions be resolved?

- Methodology :

- Stress Testing : Incubate the compound in HCl (0.1 M) and NaOH (0.1 M) at 25°C and 40°C. Monitor degradation kinetics via HPLC (C18 column, acetonitrile/water mobile phase) .

- Mechanistic Insight : Use LC-HRMS to identify degradation products. For example, acidic conditions may hydrolyze the amide bond, while basic conditions could dechlorinate the acetamide group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.